![molecular formula C18H16ClFN4O3S B2865808 1-{2-[(anilinocarbonyl)amino]ethyl}-N-cyclopentyl-1H-1,2,3-benzotriazole-5-carboxamide CAS No. 1251585-29-1](/img/structure/B2865808.png)

1-{2-[(anilinocarbonyl)amino]ethyl}-N-cyclopentyl-1H-1,2,3-benzotriazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

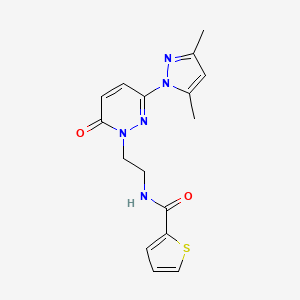

The compound is a complex organic molecule that contains several functional groups. It has an aniline carbonyl group, an ethyl group, a cyclopentyl group, and a benzotriazole group. The presence of these groups suggests that the compound could have interesting chemical properties and could potentially be used in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the desired route of synthesis and the available starting materials. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzotriazole group is a heterocyclic compound, which means it contains atoms of at least two different elements. This, combined with the other groups present in the molecule, would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the aniline carbonyl group might make the compound reactive towards nucleophiles, while the benzotriazole group could potentially participate in a variety of different reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the benzotriazole group could potentially make the compound aromatic, which would influence its chemical stability and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research on compounds structurally related to 1-{2-[(anilinocarbonyl)amino]ethyl}-N-cyclopentyl-1H-1,2,3-benzotriazole-5-carboxamide has shown their potential in the synthesis of antineoplastic and antifilarial agents. These compounds, including various alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, have demonstrated significant growth inhibition in L1210 cells, suggesting their use in cancer treatment. Their activity is associated with mitotic spindle poisoning, indicating a mechanism of action that could be further explored for therapeutic applications. Additionally, some compounds showed significant in vivo antifilarial activity against adult worms of different species in experimentally infected jirds, highlighting their potential in treating filarial infections (S. Ram et al., 1992).

Mechanistic Insights and Chemical Synthesis

Further research into related chemical structures has provided mechanistic insights and new methods for chemical synthesis. For example, the cyclocondensation reaction of 2-aminothiophenols with 1,2-biselectrophiles in aqueous medium has been studied, leading to the formation of benzothiazole-2-carboxylates and benzazine-3-ones/benzazine-2,3-diones. These reactions, facilitated by the presence of water, offer a new approach to synthesizing these compounds with potential biological activities. The study offers a detailed understanding of the selectivity switch in these cyclocondensation reactions, providing a basis for future synthetic strategies (Tejas M. Dhameliya et al., 2017).

Anticonvulsant Activity

Research on enaminones related to this compound has uncovered their anticonvulsant activities. Investigations into isoxazole derivatives, for instance, have led to the discovery of potent anti-maximal electroshock (MES) analogues. These findings suggest a potential role in developing new treatments for epilepsy, with specific compounds demonstrating significant efficacy in animal models. The studies reveal an unknown mechanism of action, presenting an opportunity for further exploration in the field of neuropharmacology (N. Eddington et al., 2002).

Mecanismo De Acción

Target of Action

The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu4) . mGlu4 is a G protein-coupled receptor that plays a crucial role in the central nervous system. It is involved in various physiological processes, including modulation of neurotransmitter release, neurodevelopment, and neuroprotection .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of mGlu4 . As a PAM, it binds to a site on the mGlu4 receptor that is distinct from the glutamate binding site, enhancing the receptor’s response to its natural ligand, glutamate .

Biochemical Pathways

The activation of mGlu4 by this compound can influence several biochemical pathways. These include the inhibition of cyclic AMP production, modulation of calcium and potassium channels, and regulation of synaptic transmission . The exact downstream effects can vary depending on the specific cellular context and the presence of other signaling molecules .

Result of Action

The activation of mGlu4 by this compound can lead to various molecular and cellular effects. These include changes in neuronal excitability, synaptic plasticity, and neuroprotection . The compound’s action as a PAM of mGlu4 has shown efficacy in preclinical rodent models of Parkinson’s disease .

Safety and Hazards

Direcciones Futuras

Propiedades

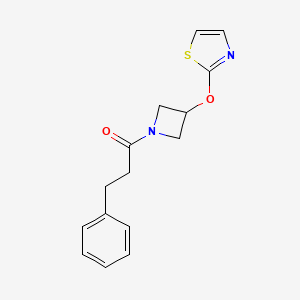

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[4-(cyclopropylmethyl)-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN4O3S/c19-12-5-11(3-4-13(12)20)22-15(25)8-24-18(27)17-14(6-21-24)28-9-16(26)23(17)7-10-1-2-10/h3-6,10H,1-2,7-9H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNRMIWBQNLNQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)CSC3=C2C(=O)N(N=C3)CC(=O)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2865726.png)

![7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865730.png)

![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2865732.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2865733.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2865738.png)

![2,4-dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B2865740.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2865746.png)